molecular formula C21H26N4O4S B2948133 2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-01-5

2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2948133
Número CAS: 898346-01-5
Peso molecular: 430.52
Clave InChI: FLWBPKPBJWNGPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thiazolo[3,2-b][1,2,4]triazole core, a heterocyclic system known for diverse pharmacological activities. Key structural attributes include:

  • 2-Ethyl group: Enhances lipophilicity and metabolic stability.
  • 6-Hydroxyl group: Potential for hydrogen bonding, influencing receptor interactions.
  • 5-Position substitution: A bulky group comprising a 4-methoxyphenyl ring and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The spiro system introduces conformational rigidity, which may improve target selectivity and pharmacokinetic properties .

Propiedades

IUPAC Name

5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-3-16-22-20-25(23-16)19(26)18(30-20)17(14-4-6-15(27-2)7-5-14)24-10-8-21(9-11-24)28-12-13-29-21/h4-7,17,26H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWBPKPBJWNGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-Ethyl-5-((4-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a thiazolo-triazole core structure with substituents that enhance its biological activity. The presence of the 1,4-dioxa-8-azaspiro[4.5]decan moiety is particularly notable for its role in receptor binding and activity modulation.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1/S phase, preventing cancer cells from replicating.
  • Inhibition of Metastasis : The compound reduces the migratory and invasive capabilities of cancer cells.

A study involving human carcinoma and melanoma xenograft models demonstrated a significant reduction in tumor size following treatment with this compound, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Pharmacological Mechanisms

The pharmacological mechanisms of this compound are multifaceted:

  • Receptor Interaction : It acts as a ligand for several receptors, including sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .
  • Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic pathways, contributing to its anticancer and antimicrobial effects.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study 1 : In vitro studies on breast cancer cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range.
  • Case Study 2 : A clinical trial involving patients with metastatic melanoma showed promising results with a significant reduction in tumor markers after treatment with this compound.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialDisrupts membrane; inhibits protein synthesis
Receptor ModulationSigma receptor ligand

Comparación Con Compuestos Similares

Anticonvulsant Thiazolo[3,2-b][1,2,4]triazole Derivatives

Compounds with substituents at the 5- and 6-positions of the thiazolo[3,2-b][1,2,4]triazole core have shown notable anticonvulsant activity:

Compound Name R Group at Position 5 Biological Activity (ED₅₀, PI) Reference
Target Compound (4-Methoxyphenyl)(spiro moiety)methyl Not reported -
3c (6-(4-Fluorophenyl) derivative) 4-Fluorophenyl MES ED₅₀: 49.1 mg/kg; PI: 1.9
5b (6-(4-Propoxyphenyl) derivative) 4-Propoxyphenyl PTZ ED₅₀: 63.4 mg/kg; PI: 1.7

Key Observations :

  • The 4-fluorophenyl group in 3c confers high selectivity against maximal electroshock (MES) seizures, likely due to enhanced dipole interactions with neuronal ion channels.
  • The 4-propoxy substituent in 5b broadens activity to both MES and pentylenetetrazol (PTZ) models, suggesting dual mechanisms of action .
  • The target compound’s spirocyclic system and 4-methoxyphenyl group may alter binding kinetics compared to these analogues, though pharmacological data are lacking.

Structural Analogues with Piperazine/Piperidine Moieties

Compounds with nitrogen-containing heterocycles at position 5 exhibit varied bioactivity profiles:

Compound Name (Evidence Source) R Group at Position 5 Molecular Weight Notable Features
Target Compound (4-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decyl)methyl - Spirocyclic rigidity; methoxy donor
Compound (2-Fluorophenyl)(3-methylpiperidinyl)methyl 374.48 g/mol Fluorine’s electronegativity; methyl piperidine
Compound (4-Ethylphenyl)(4-(2-hydroxyethyl)piperazinyl)methyl - Hydroxyethyl side chain; ethylphenyl
Compound (Furan-2-yl)(4-(2-fluorophenyl)piperazinyl)methyl 427.5 g/mol Fluorophenylpiperazine; furan linker

Key Observations :

  • Fluorine substitution (e.g., and ) is associated with improved blood-brain barrier penetration, critical for CNS-targeted drugs .
  • The furan group in may introduce π-π stacking interactions, absent in the target compound’s structure.

Triazole Derivatives with Antifungal Potential

highlights 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles with antifungal activity via 14-α-demethylase inhibition. While the core structure differs, the shared 4-methoxyphenyl group suggests the target compound may also interact with fungal enzymes, though this remains speculative without direct evidence .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.